molecular formula C12H12O2 B13902389 Methyl 4-(4-methylphenyl)but-2-ynoate CAS No. 1340497-84-8

Methyl 4-(4-methylphenyl)but-2-ynoate

Cat. No.: B13902389
CAS No.: 1340497-84-8
M. Wt: 188.22 g/mol
InChI Key: YEBZTMZTYVNAGC-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)but-2-ynoate is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.18 g/mol . It is characterized by a but-2-ynoate core, which features an alkyne group conjugated to an ester functionality, attached to a 4-methylphenyl substituent. This specific molecular architecture, including the triple bond and the ester group, makes it a valuable building block in organic synthesis for the construction of more complex molecules . Researchers utilize this compound as a key intermediate in the development of novel chemical entities. Its structure suggests potential for further functionalization, including polymerization, catalysis, and fine chemical production, analogous to other α,β-unsaturated ester systems . The compound is provided as a high-purity material to ensure consistent performance in research settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1340497-84-8

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)but-2-ynoate

InChI

InChI=1S/C12H12O2/c1-10-6-8-11(9-7-10)4-3-5-12(13)14-2/h6-9H,4H2,1-2H3

InChI Key

YEBZTMZTYVNAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC#CC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 4 Methylphenyl but 2 Ynoate

Transition Metal-Catalyzed Cross-Coupling Approaches to Terminal Alkynes

Transition metal catalysis provides the most powerful and versatile tools for the construction of the C(sp²)-C(sp) bond inherent in the structure of Methyl 4-(4-methylphenyl)but-2-ynoate. These methods are characterized by their high efficiency, functional group tolerance, and modularity, allowing for the coupling of two key fragments: a p-tolyl group and a but-2-ynoate (B8739756) chain.

Palladium-Catalyzed Sonogashira Coupling Variants for Synthesis

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of internal alkynes. organic-chemistry.org It typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The synthesis of this compound via this method would involve coupling a 4-halotoluene (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) with methyl but-2-ynoate's terminal alkyne precursor, methyl propiolate.

The classic Sonogashira reaction has undergone numerous modifications to improve its efficiency and expand its scope. mdpi.com Key developments include the use of N-heterocyclic carbene (NHC) ligands for the palladium catalyst, which can enhance catalytic activity, particularly for less reactive aryl chlorides. mdpi.com Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). researchgate.net These copper-free systems often require specific ligands, such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃), and may use alternative bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.netorganic-chemistry.org Research has demonstrated that catalyst systems like Pd₂(dba)₃/P(tBu)₃ can effectively promote the reaction of aryl bromides at room temperature without a copper co-catalyst. researchgate.net

Aryl HalideAlkyneCatalyst SystemBase/SolventConditionsYield
4-IodotolueneMethyl PropiolatePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT, 12hHigh
4-BromotolueneMethyl PropiolatePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / Dioxane80°C, 18hGood to High
4-ChlorotolueneMethyl PropiolatePd-NHC Complex / CuIK₂CO₃ / DMF120°C, 24hModerate
4-BromotolueneMethyl PropiolatePdCl₂(PPh₃)₂TBAF (solvent-free)80°C, 2hExcellent

This table presents representative data for Sonogashira coupling reactions applicable to the synthesis of this compound, based on established methodologies.

Copper-Mediated Alkyne Coupling Strategies

Copper-catalyzed reactions are foundational in alkyne chemistry. While the Sonogashira reaction often employs copper as a co-catalyst, several coupling strategies rely solely on copper.

The Glaser Coupling , first reported in 1869, is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically using a Cu(I) salt like CuCl and an oxidant such as air. wikipedia.orgrsc.org While not directly applicable for the synthesis of the unsymmetrical target molecule, it is a competing side reaction in many coupling processes. rsc.org The Hay coupling is a well-known variant that uses a soluble copper-TMEDA complex. wikipedia.orgorganic-chemistry.org

The Cadiot-Chodkiewicz Coupling is a more relevant copper-mediated strategy for this synthesis, as it produces unsymmetrical 1,3-diynes. wikipedia.orgrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgrsc.orgalfa-chemistry.com To synthesize the target compound's core structure, one could potentially couple 4-methylphenylacetylene with a halogenated propiolate ester. This reaction is valued for its selectivity in producing the desired heterocoupled product over homocoupled byproducts. wikipedia.orgrsc.org

More recent developments have explored ligand-free, copper-catalyzed Sonogashira-type reactions. For instance, using Cu₂O as the catalyst with a base like Cs₂CO₃ can effectively couple terminal alkynes with aryl iodides, offering a simpler, palladium-free alternative. organic-chemistry.org

Ruthenium and Rhodium Catalysis in Alkyne Formation

Ruthenium and rhodium catalysts offer alternative pathways for alkyne synthesis, often proceeding through different mechanisms than palladium or copper catalysis, such as C-H activation or alkene-alkyne coupling.

Ruthenium-catalyzed reactions, such as alkene-alkyne couplings, can form complex dienes and have been applied in the synthesis of natural products. acs.orgnih.gov While not a direct route to the target compound, Ru-catalyzed trans-hydrometalation of internal alkynes demonstrates the metal's ability to activate alkyne systems for further functionalization. nih.govacs.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for forming C-C bonds. acs.orgnih.govacs.org This strategy could theoretically be applied by activating a C-H bond on the toluene (B28343) ring and coupling it with an alkyne-containing fragment. researchgate.net These reactions often use a directing group to achieve high regioselectivity. chinesechemsoc.org Rhodium catalysis is particularly noted for its ability to participate in annulation and cyclization reactions involving alkynes, showcasing its distinct reactivity. acs.orgnih.govacs.org

Non-Catalytic and Stoichiometric Routes to But-2-ynoate Derivatives

Before the widespread adoption of transition metal catalysis, alkynes were synthesized through other means, primarily elimination reactions. The synthesis of alkynes can be achieved via a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. libretexts.orglibretexts.org For the target molecule, a precursor like methyl 4-(4-methylphenyl)-2,3-dihalobutanoate could be treated with a strong base such as sodium amide (NaNH₂) to induce a double E2 elimination, forming the alkyne. libretexts.orgyoutube.com This method is less common now due to the harsh conditions required and the potential for side reactions, but it remains a fundamental approach to alkyne synthesis. rsc.org

Chemo- and Regioselective Synthesis of this compound Precursors

The success of the aforementioned coupling strategies relies on the availability of key precursors. The two primary building blocks for this compound are a functionalized toluene derivative and an alkyne-containing C4 ester fragment.

Synthesis of 4-Methylphenylacetylene: This key terminal alkyne, also known as p-tolylacetylene, is a crucial precursor. cymitquimica.com It can be prepared from 4'-methylacetophenone (B140295) via various methods. chemicalbook.com A common laboratory synthesis involves the reaction of 4'-methylacetophenone with a phosphorus halide to form a vinyl halide, followed by elimination. Another route involves the direct alkynylation of a 4-halotoluene, for example, via a Sonogashira coupling with a protected acetylene (B1199291) equivalent followed by deprotection.

Functionalization of Toluene: Direct and selective C-H functionalization of feedstock chemicals like toluene is a highly desirable but challenging goal in modern organic synthesis. nih.govacs.org Recent advances in photocatalysis and chiral acid catalysis have enabled the enantioselective C-H functionalization of toluene and its derivatives, allowing for the introduction of various functional groups at the benzylic position. nih.govresearchgate.netresearchgate.netoaepublish.com While these methods typically target the methyl group, they highlight the ongoing efforts to directly convert simple hydrocarbons into valuable precursors.

Green Chemistry and Sustainable Synthesis Approaches for Alkynoate Esters

Efforts to make the synthesis of alkynoate esters more environmentally benign have focused on improving the sustainability of established coupling reactions, particularly the Sonogashira coupling. researchgate.net Key green chemistry strategies include:

Aqueous Media: Performing the reaction in water, often with the aid of surfactants or water-soluble ligands, reduces the reliance on volatile organic solvents. bohrium.comrsc.org Saponin-based micellar catalysis has been developed for copper-free Sonogashira couplings in water at room temperature. bohrium.com

Heterogeneous Catalysis: Using palladium catalysts supported on materials like silica (B1680970) or polymers allows for easy separation and recycling of the precious metal catalyst, reducing waste and cost. acs.orgrsc.org

Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions, sometimes with microwave assistance, can significantly reduce waste. organic-chemistry.org Bio-derived solvents like dimethylisosorbide (DMI) or ionic liquids are also being explored as greener alternatives to traditional solvents like DMF or THF. rsc.org

These approaches aim to reduce the environmental impact of synthesizing valuable compounds like this compound, aligning chemical production with the principles of sustainability. researchgate.netrsc.org

Comprehensive Reactivity and Transformation Pathways of Methyl 4 4 Methylphenyl but 2 Ynoate

Nucleophilic Additions to the Activated Alkyne Bond

The polarization of the carbon-carbon triple bond by the adjacent ester group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as a conjugate or Michael addition, is a fundamental process for forming carbon-carbon and carbon-heteroatom bonds.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of an alkyne. libretexts.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent (like BH₃ or 9-BBN) adds across the triple bond. The boron atom adds to the less sterically hindered α-carbon, and the hydrogen adds to the β-carbon. masterorganicchemistry.comyoutube.com Subsequent oxidation of the intermediate organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. libretexts.org This enol rapidly tautomerizes to the more stable keto form, resulting in the formation of a β-keto ester, specifically Methyl 3-oxo-4-(4-methylphenyl)butanoate.

Hydroamination: The addition of an N-H bond of an amine across the alkyne bond is known as hydroamination. This reaction typically requires a metal catalyst (e.g., based on gold, platinum, or rhodium) to proceed efficiently. The addition can follow either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and substrate. The resulting product is an enamine, which may tautomerize to an imine or be hydrolyzed to a ketone.

The addition of organometallic reagents to α,β-alkynyl esters can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. The outcome is highly dependent on the nature of the organometallic reagent. researchgate.net

Organocopper Reagents (Gilman Reagents): Dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated systems, including alkynyl esters. wikipedia.org The reaction of Methyl 4-(4-methylphenyl)but-2-ynoate with an organocuprate results in the stereoselective formation of a β-substituted α,β-unsaturated ester.

Grignard and Organolithium Reagents: Grignard (RMgX) and organolithium (RLi) reagents are harder nucleophiles and often favor 1,2-addition to the ester carbonyl group. masterorganicchemistry.commasterorganicchemistry.com Reaction with two equivalents of these reagents typically leads to the formation of a tertiary alcohol after replacement of the methoxy (B1213986) group and subsequent addition to the resulting ketone. aroonchande.comlibretexts.org However, 1,4-addition can sometimes be promoted by using specific reaction conditions or additives, such as catalytic amounts of copper salts. researchgate.net

The table below illustrates the different outcomes of organometallic additions.

Reagent TypeGeneral FormulaPrimary Reaction PathwayResulting Product Type
OrganocuprateR₂CuLi1,4-Conjugate Additionβ-Substituted α,β-Unsaturated Ester
Grignard ReagentRMgX1,2-Addition (typically)Tertiary Alcohol
OrganolithiumRLi1,2-Addition (typically)Tertiary Alcohol

Addition of Heteroatom Nucleophiles (e.g., Alcohols, Amines, Thiols)

The carbon-carbon triple bond in this compound is electron-deficient due to the conjugative effect of the methyl ester group, making it an excellent Michael acceptor. This allows for the 1,4-conjugate addition of various heteroatom nucleophiles. These reactions are fundamental in constructing more complex molecular architectures. acs.orgacs.org

The addition of alcohols to activated alkynes, such as in this case, typically requires acid or base catalysis to form vinyl ethers. libretexts.orgpressbooks.publibretexts.orgopenstax.org In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the electrophilicity of the alkyne. An alcohol molecule then attacks the β-carbon of the alkyne, leading to the formation of an enol ether after deprotonation. The stereochemical outcome (E or Z isomer) is often dependent on reaction conditions and the steric bulk of the alcohol.

Amines , being generally more nucleophilic than alcohols, readily add to activated alkynes. researchgate.netnih.gov These reactions can often proceed without a catalyst, although bases can be used to deprotonate the amine, increasing its nucleophilicity. The initial addition of a primary or secondary amine yields an enamine, which is in equilibrium with its imine tautomer. The reaction is highly regioselective, with the nucleophile attacking the β-carbon.

Thiols are potent nucleophiles and react readily with electron-deficient alkynes in a process known as the thiol-yne reaction. usm.eduwikipedia.org This reaction can proceed via a nucleophilic conjugate addition, often catalyzed by a base, to yield a vinyl sulfide. acs.org Alternatively, under radical conditions (e.g., using a radical initiator or UV light), a radical addition can occur. wikipedia.orgresearchgate.net The nucleophilic pathway typically affords the mono-adduct with high stereoselectivity, while the radical pathway can sometimes lead to a double addition, where a second thiol molecule adds to the resulting alkene. usm.eduresearchgate.net

Table 1: Predicted Outcomes of Heteroatom Nucleophile Addition

NucleophileReagent ExampleCatalyst/ConditionsPredicted Product
AlcoholMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Methyl (E/Z)-3-methoxy-4-(4-methylphenyl)but-2-enoate
AmineDiethylamineNone or Base (e.g., Et₃N)Methyl (E/Z)-3-(diethylamino)-4-(4-methylphenyl)but-2-enoate
ThiolThiophenolBase (e.g., Et₃N) or Radical Initiator (e.g., AIBN)Methyl (E/Z)-4-(4-methylphenyl)-3-(phenylthio)but-2-enoate

Electrophilic Functionalization of the Alkyne

While the alkyne is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. These reactions lead to the formation of highly functionalized alkenes.

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the triple bond. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion. This typically results in the anti-addition of two halogen atoms, leading to the formation of a dihaloalkene. The electron-withdrawing nature of the ester group can decrease the nucleophilicity of the alkyne, potentially requiring harsher conditions or the use of a Lewis acid catalyst to facilitate the reaction. mt.comstudymind.co.ukmasterorganicchemistry.com

Hydrohalogenation , the addition of hydrogen halides (e.g., HBr, HCl), follows Markovnikov's rule. The initial protonation of the alkyne occurs at the carbon atom that leads to the more stable carbocationic intermediate. In the case of this compound, the carbocation at the β-position (adjacent to the p-tolyl group) would be stabilized by resonance. Consequently, the halide ion will attack this position, leading to the formation of a vinyl halide. The addition of a second equivalent of HX can occur, also following Markovnikov's rule.

The presence of the 4-methylphenyl (p-tolyl) group provides an opportunity for intramolecular electrophilic cyclization reactions. When treated with a suitable electrophile (e.g., I₂, Br₂, or gold catalysts), the alkyne can be activated towards nucleophilic attack by the aromatic ring. acs.orgencyclopedia.pubmdpi.com

For instance, in the presence of an iodinating agent like N-Iodosuccinimide (NIS), an iodonium (B1229267) ion can be formed, which is then attacked by the ortho position of the p-tolyl ring. rsc.orgorganic-chemistry.orgacs.org This process, known as iodocyclization, can lead to the formation of iodine-containing polycyclic aromatic compounds, such as naphthalenes or other fused systems, after subsequent rearomatization steps. Gold catalysts are particularly effective at promoting such cyclizations of arylalkynes under mild conditions, proceeding through a Friedel-Crafts-type mechanism. acs.orgacs.orgresearchgate.net

Table 2: Electrophilic Functionalization Reactions

ReactionReagentCatalyst/ConditionsPredicted Product
BrominationBr₂CCl₄Methyl (E)-2,3-dibromo-4-(4-methylphenyl)but-2-enoate
HydrochlorinationHCl (1 eq.)Inert solventMethyl (Z)-3-chloro-4-(4-methylphenyl)but-2-enoate
IodocyclizationI₂ or NISLewis Acid or SunlightSubstituted iodonaphthalene derivative
Gold-Catalyzed CyclizationAuCl₃, AuClInert solventSubstituted naphthalene (B1677914) derivative

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of alkynes. Both the alkyne and the methylphenyl moiety can be involved in these transformations.

Carbometallation involves the syn-addition of an organometallic reagent across the triple bond, generating a new, more substituted vinylmetallic species. wikipedia.orgacs.org This intermediate can then be trapped by various electrophiles. For activated alkynes, copper-mediated carbometalation (carbocupration) is a well-established method. nih.govresearchgate.net For example, the reaction with a Grignard reagent in the presence of a copper catalyst would lead to the formation of a vinylcopper intermediate with high regio- and stereoselectivity. This intermediate can then be quenched with an electrophile (e.g., an alkyl halide, water) to yield a trisubstituted alkene. Zirconium- and aluminum-based reagents are also used for carbometallation reactions. acs.org

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.orgacs.org

Reactions at the Alkyne: While this compound is not a terminal alkyne, it can potentially participate in certain cross-coupling reactions. For instance, after a carbometallation or halometallation step, the resulting vinylmetallic or vinyl halide species can undergo cross-coupling reactions like Suzuki or Negishi couplings to introduce new substituents. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orguwindsor.caorganic-chemistry.org

Reactions at the Methylphenyl Moiety: The p-tolyl group can be functionalized to participate in cross-coupling reactions. For example, bromination of the aromatic ring (ortho to the methyl group) would generate an aryl bromide. byjus.com This aryl bromide can then undergo a variety of palladium-catalyzed cross-coupling reactions. A notable example is the Sonogashira coupling, where the aryl bromide would be coupled with a terminal alkyne in the presence of palladium and copper catalysts to form a new C(sp²)-C(sp) bond. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgnih.gov Similarly, Suzuki coupling could be used to couple the aryl bromide with an organoboron reagent, forming a new C(sp²)-C(sp²) bond and leading to biaryl structures. libretexts.orgwikipedia.orgorganic-chemistry.org

Table 3: Potential Transition Metal-Catalyzed Reactions

Reaction TypeCoupling Partner 1 (Substrate Derivative)Coupling Partner 2Catalyst SystemResulting Bond
Sonogashira CouplingBrominated Methylphenyl MoietyTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄, CuI, BaseC(sp²)-C(sp)
Suzuki CouplingBrominated Methylphenyl MoietyArylboronic Acid (e.g., Phenylboronic acid)Pd(OAc)₂, Ligand, BaseC(sp²)-C(sp²)
Negishi CouplingVinyl Halide from HydrohalogenationOrganozinc Reagent (e.g., Phenylzinc chloride)Pd(PPh₃)₄C(sp²)-C(sp²)

Isomerization and Rearrangement Reactions

No specific studies detailing the isomerization or rearrangement reactions of this compound were found in a comprehensive search of the scientific literature. Theoretical possibilities for isomerization could include the shifting of the alkyne bond, but this has not been experimentally verified for this compound.

Radical Reactions Involving the But-2-ynoate (B8739756) Skeleton

While the reactivity of the 4-methylphenyl (p-tolyl) radical has been investigated in other contexts, such as its reaction with isoprene (B109036) and 1,2-butadiene, there are no specific reports on radical reactions involving the but-2-ynoate skeleton of this compound. osti.govosti.gov The general reactivity of aryl radicals with alkynes has been studied, suggesting the possibility of complex reaction pathways, but these have not been applied specifically to this molecule. rsc.org

Functional Group Interconversions of the Ester Group

The interconversion of functional groups is a fundamental concept in organic synthesis. vanderbilt.edumit.edu However, specific examples and detailed methodologies for the transformation of the methyl ester group in this compound into other functional groups are not described in the current body of scientific literature. General reactions applicable to methyl esters could theoretically be applied, but their efficacy and outcomes with this specific substrate have not been documented.

Mechanistic Investigations and Computational Analysis of Reactions Involving Methyl 4 4 Methylphenyl but 2 Ynoate

Elucidation of Reaction Pathways and Catalytic Cycles

Due to the lack of direct studies on Methyl 4-(4-methylphenyl)but-2-ynoate, the elucidation of its reaction pathways and catalytic cycles is often inferred from studies on analogous α,β-alkynyl esters and related compounds. For instance, in transition-metal-catalyzed reactions, a common pathway involves the coordination of the metal to the alkyne moiety, followed by migratory insertion or oxidative addition.

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound could commence with the oxidative addition of an aryl halide to a Pd(0) complex. This would be followed by the coordination of the but-2-ynoate (B8739756) substrate and subsequent migratory insertion of the alkyne into the Pd-aryl bond. The cycle would conclude with reductive elimination to yield the product and regenerate the Pd(0) catalyst. Computational studies on similar systems have been instrumental in mapping the energy landscapes of such cycles, identifying key intermediates and transition states. mdpi.com

Role of Catalyst Ligands and Metal Oxidation States in Reactivity

The choice of catalyst, specifically the metal and its associated ligands, plays a pivotal role in dictating the reactivity and outcome of reactions involving this compound. Different metals, such as palladium, copper, or gold, can activate the alkyne in distinct ways, leading to different reaction pathways.

The electronic and steric properties of the ligands attached to the metal center are critical. For instance, electron-donating ligands can enhance the electron density on the metal, potentially promoting oxidative addition steps in a catalytic cycle. Conversely, bulky ligands can influence the regioselectivity and stereoselectivity of a reaction by sterically directing the approach of the substrate. The oxidation state of the metal is also a key factor; for example, in many cross-coupling reactions, the catalytic cycle involves the shuttling of the metal between different oxidation states (e.g., Pd(0) and Pd(II)).

Transition State Analysis and Energy Profiles of Key Steps

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing the transition states and energy profiles of reactions. mdpi.com For reactions involving this compound, DFT calculations could be employed to model the geometry of transition states for key steps, such as the initial coordination of a catalyst or the addition of a nucleophile.

The energy profile of a reaction provides a quantitative measure of the feasibility of a proposed mechanism. By calculating the relative energies of reactants, intermediates, transition states, and products, the rate-determining step of a reaction can be identified. For example, in a cycloaddition reaction, computational analysis can help determine whether the reaction proceeds via a concerted or a stepwise mechanism by comparing the energy barriers of the respective pathways.

Regioselectivity and Stereoselectivity Control in Derivatization

The derivatization of this compound can lead to the formation of different regioisomers and stereoisomers. masterorganicchemistry.comkhanacademy.org Controlling the selectivity of these reactions is a major focus of synthetic chemistry.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of nucleophilic addition to the activated alkyne of this compound, the nucleophile could potentially attack either the α- or β-carbon of the alkyne. The regiochemical outcome is often influenced by electronic factors (the polarization of the alkyne) and steric factors.

Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. For reactions that generate a new chiral center or a double bond, controlling the stereochemistry is crucial. For instance, in a reduction of the alkyne to an alkene, different catalysts can lead to the selective formation of either the (E)- or (Z)-isomer.

The table below illustrates how different reaction conditions can influence the regioselectivity of a hypothetical reaction based on findings from analogous systems. rsc.org

Catalyst SystemSolventMajor Regioisomer
Pd(PPh₃)₄Toluene (B28343)α-addition
CuI / PPh₃THFβ-addition
AuCl₃Acetonitrileβ-addition

Solvent Effects and Reaction Parameter Optimization from a Mechanistic Perspective

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a reaction. wikipedia.orgnih.gov Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.org

For reactions involving polar intermediates or transition states, polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy of the reaction. wikipedia.org In contrast, nonpolar solvents may be more suitable for reactions that proceed through nonpolar pathways.

Reaction parameters such as temperature and concentration also play a critical role. From a mechanistic standpoint, increasing the temperature generally increases the reaction rate by providing more thermal energy to overcome the activation barrier. However, in reactions with competing pathways, temperature can also affect the selectivity. Optimization of these parameters, guided by a thorough understanding of the reaction mechanism, is essential for achieving the desired outcome.

Advanced Spectroscopic and Computational Approaches in the Structural and Reactivity Study of Methyl 4 4 Methylphenyl but 2 Ynoate and Its Derivatives

High-Resolution Spectroscopic Characterization for Mechanistic Probing (e.g., in-situ NMR, advanced 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic study of organic molecules like Methyl 4-(4-methylphenyl)but-2-ynoate. While standard one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced techniques offer a more detailed picture.

In-situ NMR Spectroscopy is particularly powerful for probing reaction mechanisms. For instance, the Sonogashira coupling, a common method for synthesizing aryl alkynes, can be monitored in real-time using in-situ NMR. nih.govrsc.org This allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic and mechanistic data. By tracking the disappearance of starting materials and the appearance of the product, one can elucidate the reaction pathway and identify any transient species.

Advanced 2D-NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in the molecule, especially for complex derivatives. wikipedia.orgipb.pt Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ipb.ptnih.gov These methods would be crucial in confirming the connectivity within the this compound structure and any of its reaction products.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general knowledge of similar structures. rsc.orglibretexts.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (on phenyl)~2.3~21
Methylene~3.5~25
Aromatic CH~7.1-7.3~129-138
Alkyne C-~75, ~85
Carbonyl C-~154
O-Methyl~3.7~52

This table is generated for illustrative purposes and actual experimental values may vary.

X-ray Crystallography of Crystalline Derivatives and Intermediates for Confirming Molecular Geometry

For example, a related but-2-enoate derivative, methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, has been characterized by X-ray crystallography, revealing key structural parameters. researchgate.net Similarly, the crystal structures of pyrrolo- and dihydropyrrolofuranthridones, synthesized from alkynoate precursors, have been determined, showcasing the feasibility of obtaining crystalline materials from reactions involving such compounds. acs.org This information is invaluable for validating computational models and understanding intermolecular interactions in the solid state.

Below is a table of hypothetical crystallographic data for a derivative of this compound, illustrating the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Volume (ų)1005
Z4

This table is for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. bohrium.com For this compound, DFT calculations can provide a wealth of information that is complementary to experimental data.

Calculations can be employed to optimize the molecule's geometry, predict its vibrational frequencies (for comparison with IR spectroscopy), and calculate its NMR chemical shifts. Furthermore, DFT is instrumental in understanding the molecule's reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of these frontier orbitals can indicate the most probable sites for reaction.

A table summarizing the kind of data that can be obtained from DFT calculations for this compound is provided below.

Calculated PropertyPredicted Information
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO-LUMO GapElectronic stability and reactivity
Molecular Electrostatic PotentialElectron-rich and electron-poor regions
Vibrational FrequenciesPredicted IR spectrum
NMR Chemical ShiftsPredicted ¹H and ¹³C NMR spectra

This table illustrates the predictive power of DFT calculations.

Molecular Dynamics Simulations for Understanding Reaction Dynamics in Solution

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution over time. researchgate.netacs.org This computational technique can provide insights into reaction dynamics that are often difficult to obtain experimentally. researchgate.net For a reaction involving this compound, MD simulations can model the interactions between the reactant, solvent molecules, and any catalysts present.

By simulating the trajectory of the reacting molecules, MD can help to visualize the reaction pathway, identify transition states, and understand the role of the solvent in either stabilizing or destabilizing intermediates. acs.org For instance, in a Sonogashira coupling reaction to synthesize a derivative of this compound, MD simulations could be used to study the approach of the reactants, the formation of the catalytic complex, and the final product release. concord.org

The following table outlines the potential applications of MD simulations in studying the reactivity of this compound.

Simulation AspectInformation Gained
Solvation ShellUnderstanding of solvent-solute interactions
Reaction Pathway SamplingIdentification of low-energy reaction pathways
Free Energy ProfileCalculation of activation barriers and reaction rates
Conformational DynamicsAnalysis of molecular flexibility during reaction

This table highlights the utility of MD simulations in chemical research.

Strategic Applications of Methyl 4 4 Methylphenyl but 2 Ynoate in Complex Chemical Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Frameworks (e.g., Benzoxazepines)

The electron-deficient alkyne moiety in Methyl 4-(4-methylphenyl)but-2-ynoate, activated by the adjacent ester group, renders it an excellent Michael acceptor and a reactive partner in cyclization and annulation reactions. This reactivity is strategically employed in the synthesis of various heterocyclic systems. A notable application is the preparation of substituted benzo[b] rsc.orgnih.govoxazepines.

Research has demonstrated a novel synthetic route to this class of benzoxazepines through the reaction of 2-aminophenols with alkynones. rsc.org In this process, the 2-aminophenol (B121084) acts as a binucleophile. The reaction is proposed to proceed via an initial Michael addition of the amino group to the activated alkyne, followed by an intramolecular cyclization involving the hydroxyl group. Mechanistic studies suggest that the hydroxyl proton of the aminophenol may play a critical role in facilitating the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization to furnish the final benzoxazepine ring system. rsc.org

The reaction between a 2-aminophenol and an alkynone, such as this compound, provides a direct and efficient method for constructing the seven-membered heterocyclic core of benzoxazepines, a scaffold present in various biologically active molecules. rsc.orgnih.gov

Synthesis of Benzo[b] rsc.orgnih.govoxazepine Derivatives
2-Aminophenol DerivativeAlkynone ReactantSolventTemperature (°C)Product
2-AminophenolThis compound1,4-Dioxane1004-(p-Tolyl)benzo[b] rsc.orgnih.govoxazepin-2(3H)-one
2-Amino-4-methylphenolMethyl 4-phenylbut-2-ynoate1,4-Dioxane1007-Methyl-4-phenylbenzo[b] rsc.orgnih.govoxazepin-2(3H)-one
2-Amino-4-chlorophenolMethyl 4-phenylbut-2-ynoate1,4-Dioxane1007-Chloro-4-phenylbenzo[b] rsc.orgnih.govoxazepin-2(3H)-one

Role as a Chiral Pool Precursor through Asymmetric Transformations

The prochiral nature of the alkyne and the adjacent carbon in this compound presents opportunities for its use in asymmetric synthesis. Although specific research focusing exclusively on this compound as a chiral pool precursor is not extensively documented, the broader class of activated alkynes and related butenolides are well-established substrates in various asymmetric transformations.

Catalytic asymmetric synthesis provides a powerful tool for converting prochiral molecules into enantiomerically enriched products. acs.org For a substrate like this compound, several potential asymmetric transformations could be envisioned:

Asymmetric Conjugate Addition: The addition of nucleophiles to the β-position of the ester can be rendered stereoselective using chiral catalysts. This would establish a new stereocenter, leading to chiral γ-substituted butenoates.

Asymmetric Hydrogenation/Reduction: The stereoselective reduction of the alkyne to either a cis- or trans-alkene, or its full reduction to an alkane, can be achieved with chiral metal catalysts, creating one or two stereocenters.

Asymmetric Cycloadditions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions. The use of chiral Lewis acids or organocatalysts can induce facial selectivity, leading to enantiomerically enriched cyclic products. youtube.com

The development of small molecule organic catalysts has significantly advanced the field of asymmetric organocatalysis, enabling transformations like Michael additions and Friedel-Crafts reactions on α,β-unsaturated systems with high enantioselectivity. youtube.com Applying such methodologies to this compound would transform it into a valuable chiral building block for the synthesis of complex, optically active molecules.

Utility in Divergent Synthetic Strategies for Molecular Libraries

Divergent synthesis is a powerful strategy for generating collections of structurally diverse molecules, known as molecular libraries, from a common starting material. The multiple, electronically distinct functional groups within this compound make it an ideal substrate for such strategies. The alkyne can undergo a wide array of transformations, while the ester provides a handle for further modification.

Recent advances in catalysis have enabled the divergent functionalization of simple alkynes to build molecular complexity rapidly. nih.govunc.edursc.org These strategies often rely on controlling the reaction pathways to produce different structural outcomes from the same starting material by slightly modifying reaction conditions or catalysts. For this compound, this could involve:

Selective Functionalization: The alkyne can be selectively hydrofunctionalized or difunctionalized. For instance, photoredox catalysis can be used to generate vinyl cation radical intermediates from alkynes, which can then be trapped by various nucleophiles to yield diverse difunctionalized products. nih.govresearchgate.net

Annulation Cascades: Organosilane-directed reductive coupling of alkynes with alkenes can produce densely functionalized intermediates that undergo divergent annulation reactions to form a range of novel carbocyclic ring systems. acs.org

Stereo-divergent Synthesis: Innovative catalytic systems using metals like cobalt, nickel, or palladium can control the stereochemical outcome of reactions such as hydrogenation, hydroboration, and hydrosilylation, providing access to either E- or Z-alkene isomers from the same alkyne precursor. rsc.org

By systematically applying these modern synthetic methods, this compound can serve as a central hub for the divergent production of a library of complex molecules, which is highly valuable in medicinal chemistry and materials science.

Integration into Multi-Component Reaction Sequences for Complex Molecule Assembly

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov These reactions are highly efficient and atom-economical, making them ideal for the rapid assembly of complex molecules.

The electrophilic nature of the alkyne in this compound makes it a suitable component for MCRs that proceed through a Michael addition step. While specific MCRs detailing the use of this exact compound are not prevalent in the literature, its reactivity profile allows for its hypothetical integration into several known MCR frameworks. For example, it could serve as the activated olefin component in domino reactions that commence with a conjugate addition, followed by intramolecular cyclization or condensation with other components present in the reaction mixture.

MCRs are defined by the convergent assembly of multiple starting materials in a single operation, which contrasts with more traditional linear or convergent syntheses. nih.gov The ability of a substrate like this compound to participate in such sequences would allow for the construction of intricate molecular scaffolds in a single step, significantly increasing synthetic efficiency. The development of novel MCRs involving versatile building blocks like activated alkynes remains an active and important area of chemical research. researchgate.net

Future Perspectives and Emerging Research Directions in Alkynoate Chemistry

Development of Novel and More Sustainable Catalytic Systems for Alkynoate Transformations

The transformation of alkynoates traditionally relies on homogeneous catalysts based on precious metals like palladium, platinum, and gold. While highly effective, the cost, scarcity, and environmental concerns associated with these metals necessitate a shift towards more sustainable alternatives. Future research is intensely focused on developing catalytic systems that are not only efficient but also environmentally benign and economically viable.

Key directions in this area include:

First-Row Transition Metal Catalysis: There is a significant push to replace precious metals with earth-abundant and less toxic first-row transition metals such as iron, copper, nickel, and cobalt. diva-portal.org These metals offer unique reactivity profiles and are more cost-effective, aligning with the principles of green chemistry. scrivenerpublishing.com For instance, iron-catalyzed reactions have been developed for the synthesis of allenylboronates from propargylic acetates, a transformation relevant to alkynoate derivatives. diva-portal.org

Photocatalysis and Electrocatalysis: Utilizing light or electricity as energy sources can drive chemical transformations under mild conditions, often without the need for stoichiometric chemical oxidants or reductants. diva-portal.org These methods offer alternative reaction pathways and can improve selectivity. Rhodium-catalyzed electrochemical flow synthesis has been used for annulation reactions of alkynes, demonstrating a new mode of catalytic reactivity. rsc.org

The table below summarizes emerging sustainable catalytic systems applicable to alkynoate transformations.

Catalyst TypeMetal/SystemExample ReactionKey Advantages
First-Row Transition Metal Iron ComplexBorylation of Propargylic AcetatesEarth-abundant, low toxicity, cost-effective. diva-portal.org
Heterogeneous Catalyst MOF-199 (Copper-based)Synthesis of AlkylidenefuranonesRecyclable, easy separation, reduced metal waste. nih.gov
Immobilized Catalyst Ru(BINAP)(OAc)₂ on CelluloseAsymmetric HydrogenationHigh efficiency, catalyst recovery, suitable for chiral synthesis. diva-portal.org
Photocatalyst PCN-222(Pd)Aerobic Cross-CondensationUses light as an energy source, mild reaction conditions. diva-portal.org
Electrocatalyst Nickel FoamHydrogenation of AlkenesAvoids use of H₂ gas, precise control over reaction potential. diva-portal.org

Integration of Methyl 4-(4-methylphenyl)but-2-ynoate into Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, precise control over reaction parameters, and potential for scalability. nih.gov For reactions involving highly reactive species like alkynes, flow chemistry can be particularly beneficial. researchgate.net

The integration of this compound into flow systems could enable:

Rapid Reaction Optimization: Automated flow platforms can screen a wide range of conditions (temperature, pressure, catalyst loading, residence time) in a short period, accelerating the discovery and optimization of new transformations.

Safe Handling of Hazardous Reactions: Many alkyne transformations, such as hydrogenations or reactions with energetic materials like azides, can be performed more safely in the small, controlled volume of a microreactor. nih.gov

Telescoped Synthesis: Multi-step syntheses can be "telescoped" by connecting multiple flow reactors in sequence, eliminating the need for manual isolation and purification of intermediates. This has been successfully applied to the synthesis of various active pharmaceutical ingredients. nih.govnih.gov

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, represent the next frontier. A digital "chemical recipe file" could be created for the multi-step synthesis of a complex molecule derived from this compound. nih.gov This would allow for on-demand synthesis and the rapid generation of a library of analogues for screening purposes, as demonstrated in the automated synthesis of prexasertib. nih.gov

ParameterBatch ProcessingFlow ChemistryAdvantages of Flow Chemistry for Alkynoates
Reaction Scale Milligram to KilogramMicrogram to TonSeamless scalability from lab discovery to production.
Heat Transfer Poor, localized heatingExcellent, high surface-area-to-volume ratioPrevents side reactions and decomposition of sensitive compounds.
Safety Risk of thermal runawayMinimized risk due to small reactor volumeSafer handling of exothermic reactions and unstable intermediates. nih.gov
Reaction Time Minutes to DaysSeconds to HoursIncreased productivity and faster process development. researchgate.net
Automation Difficult to fully automateReadily integrated with pumps, sensors, and softwareEnables high-throughput screening and on-demand synthesis. nih.gov

Exploration of Undiscovered Reactivity Modes and Novel Reaction Pathways

While the fundamental reactivity of alkynoates is well-established, the search for novel transformations continues to be a vibrant area of research. The unique electronic properties of the alkyne bond in this compound, influenced by both the electron-withdrawing ester and the aromatic ring, make it a candidate for discovering new reaction pathways.

Future research could focus on:

C–H Functionalization: Direct functionalization of the C–H bonds on the tolyl group or at the propargylic position offers a highly atom-economical way to build molecular complexity. researchgate.net Catalytic systems that can selectively activate these bonds in the presence of the reactive alkyne are a key goal.

Novel Cycloadditions: Beyond standard Diels-Alder or 1,3-dipolar cycloadditions, new modes of cycloaddition could be explored. Metal-catalyzed or photochemical [2+2+2] cycloadditions could provide rapid access to complex polycyclic structures.

Rearrangement Reactions: The development of novel skeletal rearrangements of the butynoate framework could lead to the synthesis of valuable and otherwise inaccessible molecular scaffolds.

Dual-Role Reagents: Exploring reactions where this compound acts as a linchpin, reacting at both the alkyne and another position (e.g., the aromatic ring) in a single cascade process, could significantly shorten synthetic routes. Flow chemistry platforms are particularly well-suited for discovering new reactivity by accessing reaction conditions (high temperatures/pressures) that are difficult to achieve in batch. rsc.org

Applications in Advanced Materials Science Precursors

The rigid, linear structure conferred by the alkyne moiety, combined with the electronic properties of the aromatic ring and ester group, makes this compound a potentially valuable precursor for advanced materials. While its primary role is in organic synthesis, its structural motifs are relevant to materials science.

Potential future applications include:

Conjugated Polymers: Polymerization via the alkyne bond could lead to the formation of conjugated polymers. The p-tolyl group would influence the polymer's solubility, processability, and electronic properties, making such materials candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Molecular Scaffolds for Metal-Organic Frameworks (MOFs): After conversion to a carboxylic acid, the molecule could serve as an organic linker for the synthesis of MOFs. The rigidity and defined length of the linker would allow for precise control over the pore size and geometry of the resulting framework, which could have applications in gas storage, separation, or catalysis.

Liquid Crystals: The rod-like shape of the molecule is a common feature in liquid crystalline materials. Derivatization to enhance intermolecular interactions could lead to the development of new liquid crystals for display technologies.

While these applications are currently speculative for this specific compound, the underlying structural features are highly relevant, and this represents a promising, underexplored avenue for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.